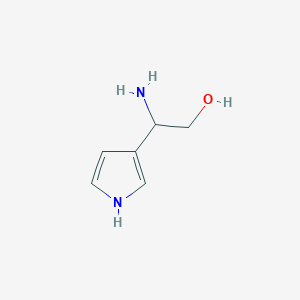

2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-amino-2-(1H-pyrrol-3-yl)ethanol |

InChI |

InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2 |

InChI Key |

WRHACXYMHWGBII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol and Analogous Structures

General Strategies for Pyrrole (B145914) Ring Functionalization with Amino Alcohol Moieties

The introduction of an amino alcohol side chain onto a pyrrole ring can be achieved through several versatile synthetic strategies. These methods often focus on either building the pyrrole ring with the desired side chain already in place or on functionalizing a pre-formed pyrrole.

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to highly substituted pyrroles. bohrium.comorientjchem.org These reactions combine three or more starting materials in a one-pot synthesis, rapidly generating molecular complexity. bohrium.com For the synthesis of pyrrole-containing amino alcohols, an amino alcohol or a suitable precursor can be used as one of the primary components. A general MCR approach might involve the reaction of an amine, a 1,3-dicarbonyl compound, and an α-haloketone (Hantzsch pyrrole synthesis). researchgate.net By employing an amino alcohol as the amine component, the desired functionality can be directly incorporated into the pyrrole product. The reaction conditions for these MCRs are often mild, and the diversity of accessible structures is a significant advantage. orientjchem.org

Amino acids are valuable chiral building blocks for the synthesis of pyrrole-containing amino alcohols. researchgate.net This approach leverages the inherent stereochemistry and functional groups of amino acids. A typical strategy involves the N-acylation of an amino acid, followed by reaction with a species that can undergo cyclocondensation to form the pyrrole ring. For example, an N-acylated amino acid can react with a 1,3-dicarbonyl compound, leading to an intermediate that cyclizes to form a pyrrole. The carboxylic acid functionality of the original amino acid can then be reduced to a primary alcohol, yielding the target amino alcohol. An alternative involves the intramolecular C-arylation of intermediates derived from L-aspartic acid, which after a series of transformations, yields functionalized pyrroles. rsc.org

Reductive methods are crucial for the final steps in the synthesis of pyrrole-containing amino alcohols, particularly for the conversion of carbonyl or carboxyl groups to the alcohol functionality. For instance, a pyrrole derivative bearing a ketone or an ester group adjacent to a carbon with a protected amino group can be selectively reduced. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for this purpose. Catalytic hydrogenation can also be utilized, which has the potential to reduce other functional groups, such as nitro groups to amines, in the same step. nih.gov The choice of the reducing agent and reaction conditions is critical to ensure chemoselectivity and to avoid undesired reduction of the pyrrole ring itself. nih.gov

Specific Synthetic Routes Involving 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol and its Direct Precursors

The synthesis of the target molecule, this compound, and its immediate precursors often relies on well-established named reactions and the strategic use of readily available starting materials like amino acids.

Amino acids serve as versatile precursors for constructing the pyrrole ring with an attached amino alcohol moiety or a group that can be converted to it. researchgate.netrsc.org The side chains of the amino acids can be incorporated into the final structure or used to direct the synthesis.

L-Tryptophan: The indole (B1671886) side chain of tryptophan can be oxidatively cleaved to provide a precursor for pyrrole synthesis. wikipedia.org

L-Alanine, L-Tyrosine, and L-Phenylalanine: These amino acids can be converted to their corresponding N-pyrrolyl-protected amino alcohols. nih.gov For instance, L-tyrosine can be transformed into the corresponding pyrrol-1-yl-alcohol in a multi-step synthesis. nih.gov These protected amino alcohols can then undergo further reactions. nih.govresearchgate.net

A general approach involves the reaction of an amino acid derivative with a 1,4-dicarbonyl compound in a Paal-Knorr synthesis to form the N-substituted pyrrole. acs.orgwikipedia.org The carboxylic acid of the amino acid can then be reduced to the alcohol.

Table 1: Application of Amino Acid Derivatives in Pyrrole Synthesis

| Amino Acid Derivative | Synthetic Role | Resulting Structure |

|---|---|---|

| L-Tryptophan | Source of a cleavable side chain to form a pyrrole precursor. wikipedia.org | Pyrrole with functionality derived from the indole ring. |

| L-Alanine | Building block for N-pyrrolyl-protected amino alcohols. | N-pyrrolyl-alanine derivatives. |

| L-Tyrosine | Precursor to N-pyrrolyl-protected amino alcohols. nih.gov | N-pyrrolyl-tyrosine derivatives with a protected phenol. nih.gov |

The Knorr pyrrole synthesis and the Paal-Knorr synthesis are classic methods for constructing pyrrole rings. wikipedia.orgwikipedia.org The Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org A related and highly relevant transformation for the synthesis of this compound is the Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

In this context, an α-amino aldehyde or a protected form thereof can serve as the amine component. The reaction with a 1,4-dicarbonyl compound, such as succinaldehyde, under neutral or weakly acidic conditions leads to the formation of the pyrrole ring. The aldehyde group of the starting amino aldehyde can be protected and later deprotected and reduced to the primary alcohol. The use of α-amino aldehydes derived from amino acids like serine or threonine provides a direct route to the desired amino alcohol functionality with inherent stereocontrol. researchgate.net

Table 2: Key Transformations in Pyrrole Synthesis

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester wikipedia.org | Substituted pyrrole wikipedia.org | Requires in situ generation of the α-amino-ketone. wikipedia.org |

Derivatization of Pyrrole-3-yl-containing Intermediates

The construction of the this compound side chain is not a trivial task and typically proceeds via the derivatization of a pre-formed pyrrole ring bearing a suitable functional group at the 3-position. Key intermediates such as 1H-pyrrole-3-carbaldehyde or 3-acetyl-1H-pyrrole serve as versatile starting points for building the desired amino alcohol moiety.

One of the most direct conceptual routes involves a modified Strecker synthesis starting from 1H-pyrrole-3-carbaldehyde. wikipedia.orgorganic-chemistry.org This classical method for synthesizing amino acids involves the one-pot reaction of an aldehyde, ammonia (B1221849), and a cyanide source. masterorganicchemistry.comnih.gov In this context, 1H-pyrrole-3-carbaldehyde would first react with ammonia to form an imine, which is then attacked by a cyanide ion to yield the corresponding α-aminonitrile, 2-amino-2-(1H-pyrrol-3-yl)acetonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, would furnish the target amino alcohol.

Another prominent pathway is the reduction of α-azido ketones . This method would begin with a 3-acylpyrrole, such as 3-acetyl-1H-pyrrole. The α-carbon is first halogenated and then subjected to nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) to produce the 2-azido-1-(1H-pyrrol-3-yl)ethan-1-one intermediate. The synthesis of amino alcohols or amino ketones can be achieved through the chemoselective reduction of the corresponding α-azido ketone. nih.gov Catalytic hydrogenation, for instance, can simultaneously reduce both the azide and ketone functionalities to yield this compound.

A third approach involves the asymmetric reduction of a pyrrole-3-yl α-keto imine . Starting again from a 3-acylpyrrole, formation of an imine at the ketone position followed by stereoselective reduction using chiral catalysts or enzymes like imine reductases (IREDs) can produce a chiral amine. nih.govresearchgate.net Subsequent reduction of the pyrrole ketone would yield the final amino alcohol. This method offers the potential for high stereocontrol, which is crucial for pharmaceutical applications.

These derivatization strategies are summarized in the table below.

| Starting Material | Key Intermediate(s) | Key Transformation(s) |

| 1H-Pyrrole-3-carbaldehyde | 2-Amino-2-(1H-pyrrol-3-yl)acetonitrile | Strecker reaction, Nitrile hydrolysis, Carboxylic acid reduction |

| 3-Acetyl-1H-pyrrole | 2-Azido-1-(1H-pyrrol-3-yl)ethan-1-one | α-Halogenation, Azide substitution, Dual reduction (azide & ketone) |

| 3-Acetyl-1H-pyrrole | 1-(1H-pyrrol-3-yl)ethan-1-imine derivative | Imine formation, Asymmetric imine reduction, Ketone reduction |

Advanced Reaction Conditions and Optimization Strategies

To enhance the efficiency, sustainability, and yield of these synthetic routes, advanced reaction conditions are frequently employed. These modern techniques often reduce reaction times, minimize waste, and offer access to novel chemical spaces.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for its ability to dramatically accelerate reaction rates due to rapid, uniform heating. researchgate.netnih.gov In the context of synthesizing pyrrole derivatives, microwave assistance has been successfully applied to classical methods like the Paal-Knorr condensation and in various multicomponent reactions. pensoft.net For the derivatization of pyrrole intermediates, microwave heating can be particularly effective. For example, the synthesis of N-substituted pyrroles from amines and amino alcohols has been achieved in minutes under solvent-free conditions using microwave irradiation. tandfonline.com A tandem hydroamination and oxidative cyclization of natural amino acids with diethyl acetylenedicarboxylate (B1228247) to form functionalized pyrroles is significantly expedited by microwave heating, with reaction times of only 30-45 minutes. researchgate.net Similarly, the dehydrogenative coupling of alcohols to form heterocycles, including pyrroles, can be efficiently driven by microwave-assisted catalysis. benthamdirect.comeurekaselect.com These examples underscore the potential of microwave protocols to accelerate the key steps in the synthesis of this compound, such as imine formation or cyclization steps in precursor synthesis.

Solvent-Free Reaction Conditions and Sustainable Synthesis

Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions often lead to improved yields, easier workups, and a significantly lower environmental impact. researchgate.net The synthesis of pyrrole derivatives has been successfully adapted to solvent-free conditions, frequently in conjunction with microwave irradiation or specific catalysts. researchgate.net For instance, the Paal-Knorr synthesis of N-substituted pyrroles has been effectively catalyzed by various aluminas under solvent-free conditions at 60 °C, achieving high yields in under an hour. mdpi.com Magnetic iron oxide nanoparticles have also been used as a recyclable heterogeneous catalyst for pyrrole synthesis in the absence of a solvent. researchgate.net A catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles has been reported, highlighting the atom economy and environmental benefits of such an approach. organic-chemistry.org Applying these principles to the derivatization of 1H-pyrrole-3-carbaldehyde, for instance in a solvent-free Strecker reaction, could offer a more sustainable route to the key aminonitrile intermediate. organic-chemistry.org

Catalyst Systems and Their Influence on Reaction Outcomes (e.g., Metal-Catalysis, Base-Catalysis)

The choice of catalyst is paramount in directing the outcome of the synthesis, influencing reaction rate, selectivity, and functional group tolerance.

Metal-Catalysis: A wide array of metal catalysts are employed in pyrrole synthesis. Ruthenium-based pincer catalysts enable the dehydrogenative coupling of secondary alcohols and amino alcohols to form pyrroles. organic-chemistry.org Inexpensive and low-toxicity metals like manganese and cobalt, when combined with specific ligands, have shown remarkable activity in microwave-assisted alcohol dehydrogenation to produce pyrroles. benthamdirect.comeurekaselect.com Iron(III) chloride is an economical and practical catalyst for the Paal-Knorr condensation in water. organic-chemistry.org For the derivatization steps, palladium-catalyzed cross-coupling reactions are invaluable for modifying the pyrrole core, while rhodium and iridium catalysts are often used for asymmetric hydrogenation of imines and ketones, which is critical for producing enantiomerically pure amino alcohols. acs.orgrsc.org

Base-Catalysis: Base catalysis is fundamental in many of the key transformations. In the Strecker synthesis, a base is required for the formation of the imine intermediate. nih.gov For the Van Leusen pyrrole synthesis, a strong base is used to deprotonate tosylmethyl isocyanide (TosMIC), initiating the cycloaddition. nih.gov Furthermore, strong bases like potassium hydroxide (B78521) (KOH) are used to deprotonate the pyrrole N-H, facilitating electrophilic substitution or the introduction of protecting groups on the nitrogen atom, which can be crucial for directing subsequent reactions on the side chain.

The table below summarizes typical catalyst systems and their roles.

| Catalyst Type | Example(s) | Reaction Type | Influence on Outcome |

| Metal-Catalysis | Mn(II), Co(II), Ru(II) | Dehydrogenative Coupling | Enables C-C and C-N bond formation from alcohols. benthamdirect.comorganic-chemistry.org |

| Metal-Catalysis | Fe(III)Cl₃, ZnCl₂ | Paal-Knorr, Cyclizations | Catalyzes condensation and ring-closing reactions. tandfonline.comorganic-chemistry.org |

| Metal-Catalysis | Rh(I), Ir(I) | Asymmetric Hydrogenation | Provides access to chiral amines and alcohols with high enantioselectivity. acs.orgrsc.org |

| Base-Catalysis | KOH, NaH, DBU | Deprotonation, Elimination | Generates nucleophiles, facilitates eliminations and cycloadditions. nih.gov |

| Organocatalysis | Proline, Thiazolium salts | Mannich, Aldol Reactions | Catalyzes C-C bond formation under mild, metal-free conditions. rsc.org |

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The synthesis of this compound involves several key mechanistic concepts.

Proposed Reaction Mechanisms (e.g., Imine Intermediates, Cyclization Sequences, Tautomeric Equilibria)

Imine Intermediates: The formation of an imine or iminium ion is a central feature in many of the proposed synthetic routes. In the Strecker pathway, the reaction is initiated by the condensation of 1H-pyrrole-3-carbaldehyde with ammonia. masterorganicchemistry.com The aldehyde's carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by ammonia. Subsequent dehydration leads to a reactive iminium ion, which is then attacked by the cyanide nucleophile to form the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com Similarly, the asymmetric reduction of ketones often proceeds via a pre-formed imine, which is then hydrogenated by a chiral catalyst. nih.govacs.org

Cyclization Sequences: While the target molecule's side chain is acyclic, the synthesis of the pyrrole ring precursor relies on a critical cyclization step. In the Paal-Knorr synthesis, a 1,4-dicarbonyl compound reacts with a primary amine to form a di-imine or an enamine-imine intermediate, which then undergoes an intramolecular nucleophilic attack (a 5-exo-tet cyclization) followed by dehydration to form the aromatic pyrrole ring. In the Van Leusen reaction, the mechanism involves a Michael addition followed by a 5-endo-dig cyclization to construct the heterocyclic ring. nih.gov

Tautomeric Equilibria: Tautomerism, the interconversion of structural isomers through proton migration, plays a subtle but important role. umich.edu During the hydrolysis of the nitrile in the Strecker pathway, the nitrile is protonated and attacked by water, leading to an imidic acid tautomer which is then further hydrolyzed to the amide and finally the carboxylic acid. The final product, this compound, can also exhibit tautomerism, though the amino alcohol form is expected to be predominant under neutral conditions. More significantly, intermediates in the synthesis can exist in equilibrium. For example, during the formation of the pyrrole ring via the Knorr synthesis, an imine intermediate tautomerizes to an enamine, which is the species that undergoes cyclization. Understanding these equilibria is key to controlling the reaction pathway and preventing the formation of undesired byproducts.

Impact of Steric and Electronic Factors on Reaction Efficiency and Selectivity

The synthesis of 3-substituted pyrroles, such as this compound and its analogs, is significantly influenced by the interplay of steric and electronic factors. These factors govern the regioselectivity of substitution on the pyrrole ring and the efficiency of the cyclization and side-chain formation reactions. While specific studies on the target molecule are not extensively documented, general principles derived from the synthesis of analogous substituted pyrroles provide critical insights into controlling reaction outcomes.

The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the α-position (C2 or C5) due to the greater stability of the resulting cationic intermediate. Therefore, the synthesis of β-substituted (C3 or C4) pyrroles requires strategies that overcome this natural reactivity. One common approach involves the use of sterically demanding protecting groups on the pyrrole nitrogen. For instance, the introduction of a bulky triisopropylsilyl (TIPS) group directs bromination to the β-position, which can then be further functionalized. johnshopkins.edu

In multicomponent reactions, which are often employed for the efficient construction of highly substituted pyrroles, both steric and electronic effects of the starting materials are crucial in determining the product distribution and yield. researchgate.netorientjchem.org

Electronic Effects:

The electronic nature of substituents on the reactants can dramatically alter reaction rates and, in some cases, the reaction pathway itself. In reactions analogous to the Paal-Knorr synthesis, where an amine condenses with a 1,4-dicarbonyl compound, the electronic properties of the amine play a significant role. wikipedia.orgrsc.org Studies on the synthesis of N-aryl pyrroles have shown that amines bearing electron-withdrawing groups can influence the nucleophilicity of the amine and the stability of intermediates. For example, in some systems, an electron-withdrawing nitro group on an aniline (B41778) derivative was found to have a positive effect on the rate of cyclization. Conversely, an electron-donating methoxy (B1213986) group had a negative effect.

In the synthesis of pyrroles from enaminones and nitroso compounds, the electronic nature of the substituent on the indolizine (B1195054) precursor dictates whether the product is an enaminone or a pyrrole. researchgate.netua.es This highlights how electronic factors can create divergent synthetic pathways.

The following table summarizes the effect of electronic substituents on the yield of N-aryl-2,5-dimethylpyrroles from the reaction of 2,5-hexanedione (B30556) and various anilines in water.

| Amine Substituent (R) | Electronic Effect | Yield (%) |

|---|---|---|

| 4-OCH3 | Electron-donating | 75 |

| 4-CH3 | Electron-donating | 88 |

| H | Neutral | 90 |

| 4-Cl | Electron-withdrawing | 96 |

| 4-Br | Electron-withdrawing | 85 |

Steric Effects:

Steric hindrance is a powerful tool for controlling the regioselectivity and can also impact reaction efficiency. Large substituents can block certain reaction sites, thereby directing reactions to less hindered positions. This principle is fundamental in achieving β-substitution on a pyrrole ring. johnshopkins.eduresearchgate.net

In the synthesis of polysubstituted pyrroles, bulky groups on the reactants can decrease reaction rates or even inhibit the reaction altogether. For example, in the reaction of 2-vinylpyrroles, bulky N-substituents destabilize the conformation required for cycloaddition reactions and can also sterically hinder Michael additions. Similarly, in the synthesis of N-aroylmethyl-4-arylimidazoles, a reaction with analogous intermediates, the steric bulk of the amidine substituent was found to govern the ratio of products. mdpi.com Studies on the synthesis of tetraarylpyrrolo[3,2-b]pyrroles have shown that steric hindrance in the aldehyde component can be beneficial, leading to increased product yields. acs.org

The following table illustrates the impact of steric hindrance from the N-substituent on the outcome of the reaction between 1-substituted 2-vinylpyrroles and dimethyl acetylenedicarboxylate (DMAD).

| N-Substituent (R) | Relative Steric Bulk | Reaction Outcome |

|---|---|---|

| Methyl | Small | Formation of both Michael adducts and cycloadduct |

| Phenyl | Medium | Preferential formation of the cycloadduct |

| t-Butyl | Large | Inhibition of both Michael addition and cycloaddition |

In the context of synthesizing this compound, these principles suggest that a successful strategy would likely involve:

Careful selection of a bulky N-protecting group to facilitate functionalization at the C3 position.

Consideration of the electronic properties of the precursors for the amino alcohol side chain to optimize the efficiency of its introduction.

In multicomponent strategies, balancing the steric and electronic properties of all reactants to achieve the desired substitution pattern and yield.

For instance, in the Van Leusen pyrrole synthesis, which can produce 3,4-disubstituted pyrroles, the presence of sterically demanding groups on the α,β-unsaturated reactant can reduce reactivity. nih.gov Therefore, the successful synthesis of the target molecule and its analogs requires a nuanced understanding and application of these fundamental steric and electronic effects.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is predicted to provide distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the pyrrole (B145914) ring and the electron-withdrawing effects of the amino and hydroxyl groups.

The pyrrole ring itself presents a unique set of signals. The N-H proton of the pyrrole typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 8.0-11.0 ppm. researchgate.netresearchgate.net The protons on the pyrrole ring (H-2, H-4, and H-5) would exhibit characteristic shifts and coupling patterns. For a 3-substituted pyrrole, one would expect three distinct aromatic signals.

The ethanolamine (B43304) side chain protons would appear in the aliphatic region of the spectrum. The methine proton (CH attached to both the pyrrole ring and the amino group) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The diastereotopic methylene protons (CH₂) of the ethanolamine moiety would be expected to show complex splitting patterns, appearing as a multiplet. hmdb.ca Protons on carbons adjacent to nitrogen or oxygen atoms are typically found in the δ 2.5-4.0 ppm range. sdsu.educolumbia.edu The protons of the primary amine (NH₂) and hydroxyl (OH) groups are often observed as broad singlets and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyrrole N-H | 8.0 - 11.0 | br s | Chemical shift is solvent dependent. |

| Pyrrole H-2, H-4, H-5 | 6.0 - 7.5 | m | Three distinct signals expected in this region. |

| CH-NH₂ | 3.5 - 4.5 | m | Couples with CH₂ protons. |

| CH₂-OH | 3.0 - 4.0 | m | Diastereotopic protons may show complex splitting. |

| NH₂ | 1.5 - 3.0 | br s | Exchangeable with D₂O. |

| OH | 2.0 - 4.0 | br s | Exchangeable with D₂O. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated.

The four carbons of the pyrrole ring are expected to resonate in the aromatic region (δ 100-140 ppm). hmdb.ca The carbon atom at the point of substitution (C-3) would have a chemical shift influenced by the attached ethanolamine group. The remaining pyrrole carbons (C-2, C-4, C-5) would also show distinct signals. researchgate.netorganicchemistrydata.org

The two aliphatic carbons of the side chain would appear at higher field. The methine carbon (CH) bonded to the nitrogen atom and the pyrrole ring would likely appear in the δ 50-65 ppm range. The methylene carbon (CH₂) bonded to the hydroxyl group would be expected in a similar range, typically δ 60-70 ppm. rsc.org The precise shifts are valuable for confirming the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Pyrrole C-2, C-5 | 115 - 130 | Two distinct signals expected. |

| Pyrrole C-4 | 100 - 115 | CH carbon adjacent to substitution. |

| Pyrrole C-3 | 125 - 140 | Quaternary carbon at the point of substitution. |

| CH-NH₂ | 50 - 65 | Aliphatic methine carbon. |

| CH₂-OH | 60 - 70 | Aliphatic methylene carbon. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, key COSY correlations would be expected between the methine proton (CH) and the adjacent methylene protons (CH₂) of the side chain. It would also confirm the coupling relationships between the protons on the pyrrole ring (H-2, H-4, H-5). sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signals for the pyrrole protons would correlate with their respective pyrrole carbon signals, and the aliphatic protons of the side chain would correlate with the aliphatic carbon signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule. columbia.edu Key HMBC correlations would establish the link between the ethanolamine side chain and the pyrrole ring. For example, the methine proton (CH) of the side chain should show a correlation to the C-3 and C-4 carbons of the pyrrole ring. Likewise, the pyrrole protons at positions 2 and 4 should show correlations to the C-3 carbon. rsc.orgrsc.org

Table 3: Predicted Key 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

|---|---|---|---|

| COSY | CH ↔ CH₂ | - | Connectivity of the ethanolamine side chain. |

| HSQC | Pyrrole Hs | Pyrrole Cs | Direct H-C attachments in the pyrrole ring. |

| HSQC | CH, CH₂ | Aliphatic Cs | Direct H-C attachments in the side chain. |

| HMBC | CH (side chain) | C-3, C-4 (pyrrole) | Attachment of side chain to C-3 of the pyrrole. |

| HMBC | H-2, H-4 (pyrrole) | C-3 (pyrrole) | Substitution pattern on the pyrrole ring. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation (e.g., HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a powerful technique for determining the elemental composition of a molecule with high accuracy. rsc.orgrsc.org For this compound, the molecular formula is C₆H₁₀N₂O.

HR-ESI-MS would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places. The experimentally determined exact mass can then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Molecular Formula: C₆H₁₀N₂O

Calculated Exact Mass of [M+H]⁺: 127.0866

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture Determination

Single-Crystal X-ray Diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. dntb.gov.ua To perform this analysis, a suitable single crystal of the compound must first be grown.

While no experimental crystal structure for this compound has been reported, analysis of related structures allows for predictions of its solid-state architecture. researchgate.netnih.gov The molecule contains multiple hydrogen bond donors (pyrrole N-H, amine N-H, and hydroxyl O-H) and acceptors (amine N and hydroxyl O). This suggests that the crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. These interactions would link molecules together, forming complex one-, two-, or three-dimensional supramolecular arrays.

Crystal System and Unit Cell Parameters

The crystal system and unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) are fundamental outputs of an SC-XRD experiment. dntb.gov.ua Without experimental data for this compound, these parameters cannot be determined. The specific arrangement of molecules and the resulting symmetry of the crystal would depend on the intricate balance of hydrogen bonding, van der Waals forces, and steric effects during crystallization. Studies on other pyrrole derivatives have revealed a variety of crystal systems, including orthorhombic and monoclinic, demonstrating the structural diversity of this class of compounds. dntb.gov.uaresearchgate.net

Intermolecular Interactions and Supramolecular Network Formation (e.g., Hydrogen Bonding, π–π Stacking)

The solid-state architecture of this compound is dictated by a network of intermolecular forces, primarily hydrogen bonding and π–π stacking, which together facilitate the formation of a stable supramolecular assembly.

Hydrogen Bonding: The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors: the hydroxyl (-OH) group, the primary amine (-NH2) group, and the pyrrole N-H group. nih.gov This functionality allows for a complex and robust hydrogen-bonding network.

O-H···N/O: The alcohol's hydroxyl group can donate a proton to the nitrogen of the amine or the oxygen of another alcohol group.

N-H···O/N: The amine and pyrrole N-H groups can donate protons to the oxygen of the alcohol or the nitrogen of a neighboring amine or pyrrole. ncert.nic.in

Aromatic π-system as an acceptor: The electron-rich π-cloud of the pyrrole ring can also act as a weak hydrogen bond acceptor for the O-H or N-H groups of adjacent molecules. proquest.comresearchgate.net

π–π Stacking: Aromatic rings, such as pyrrole, tend to stack in the solid state to maximize favorable electrostatic and van der Waals interactions. researchgate.netnumberanalytics.com These π–π stacking interactions occur between the planar pyrrole rings of adjacent molecules, contributing significantly to the crystal's stability. researchgate.net The stacking can adopt various geometries, including face-to-face or offset arrangements, with typical centroid-to-centroid distances in the range of 3.4 to 3.8 Å. acs.org The combination of the extensive hydrogen-bonding network and these π–π stacking interactions results in a highly organized three-dimensional supramolecular structure.

Conformational Analysis and Molecular Geometry

Molecular Geometry: The central carbon atom of the ethanolamine moiety is a chiral center, bonded to four different groups (amino, hydroxymethyl, hydrogen, and pyrrol-3-yl). According to VSEPR theory, this sp3-hybridized carbon adopts a tetrahedral geometry with bond angles approximating 109.5°. youtube.comyoutube.com The pyrrole ring itself is a planar, five-membered aromatic heterocycle.

Conformational Analysis: The conformational landscape of this compound can be described by the rotation around three key dihedral angles, analogous to other 1,2-aminoalcohols: frontiersin.org

τ1 (HO-C-C-N): Defines the orientation of the hydroxyl group.

τ2 (O-C-C-N): Describes the skeletal frame of the ethanolamine backbone.

τ3 (C-C-N-H): Determines the orientation of the amino group.

Each of these torsions can exist in staggered conformations (gauche, anti/trans). frontiersin.org The relative stability of these rotamers is heavily influenced by the potential for intramolecular hydrogen bonding, most notably between the hydroxyl group (donor) and the amino group (acceptor) (O-H···N). This interaction stabilizes folded or gauche conformations of the O-C-C-N backbone, which are often the most stable conformers in related amino alcohols. frontiersin.orgnih.gov

| Parameter | Typical Value | Affected Groups |

|---|---|---|

| C-C Bond Length | 1.52 - 1.54 Å | Ethanolamine backbone |

| C-N Bond Length | 1.45 - 1.49 Å | Amine group |

| C-O Bond Length | 1.41 - 1.43 Å | Alcohol group |

| Pyrrole C-C Bond Length | 1.37 - 1.42 Å | Pyrrole ring |

| Pyrrole C-N Bond Length | 1.37 - 1.38 Å | Pyrrole ring |

| C-C-N Bond Angle | 109° - 112° | Ethanolamine backbone |

| C-C-O Bond Angle | 108° - 111° | Ethanolamine backbone |

Note: The values in the table are representative and derived from studies on structurally similar compounds.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy, IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to be dominated by absorptions from the O-H, N-H, C-H, C-O, C-N, and pyrrole ring vibrations. A key feature in the condensed phase spectrum would be the significant broadening of the O-H and N-H stretching bands due to extensive intermolecular hydrogen bonding. libretexts.orguomustansiriyah.edu.iq

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| O-H Stretch | Alcohol (H-bonded) | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Amine (Primary) & Pyrrole | 3100 - 3400 | Medium, Broad |

| C-H Stretch (sp²) | Pyrrole Ring | 3050 - 3150 | Medium-Weak |

| C-H Stretch (sp³) | Ethanolamine Chain | 2850 - 2960 | Medium |

| C=C Stretch | Pyrrole Ring | 1500 - 1600 | Medium-Variable |

| N-H Bend | Amine (Primary) | 1590 - 1650 | Medium |

| C-N Stretch | Amine | 1020 - 1250 | Medium-Weak |

| C-O Stretch | Primary Alcohol | 1050 - 1085 | Strong |

| C-H Out-of-plane Bend | Pyrrole Ring | 700 - 900 | Strong |

Note: The assignments in this table are based on established correlation charts and data from pyrrole and amino alcohol derivatives. uomustansiriyah.edu.iqresearchgate.netmsu.eduinstanano.com

Electronic Spectroscopy for Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the transitions between electronic energy levels. For this compound, the primary chromophore is the aromatic pyrrole ring.

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated system of the pyrrole ring. uzh.chtanta.edu.eg Pyrrole itself typically exhibits a strong absorption maximum around 210 nm and a weaker band near 240 nm. The substitution of the aminoethanol group onto the ring at the 3-position is likely to cause a small bathochromic (red) shift of these bands. uobabylon.edu.iq

Transitions involving the non-bonding electrons (n-electrons) of the oxygen and nitrogen atoms (n → σ*) are also possible but occur at much higher energies, typically in the vacuum UV region (< 200 nm), and are often not observed in standard UV-Vis spectra. uzh.chslideshare.net

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~210-220 | π → π | Pyrrole Ring | High |

| ~240-250 | π → π | Pyrrole Ring | Low-Medium |

Note: The predicted λₘₐₓ values are based on the known spectrum of pyrrole and expected substituent effects. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol, this calculation would yield precise bond lengths, bond angles, and dihedral angles. The ground state energy, representing the molecule's total electronic energy at its most stable configuration, would also be determined. These parameters are crucial for understanding the molecule's stability and conformational preferences.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the analysis would provide the energies of these orbitals and the energy gap, which would help in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following table is for illustrative purposes only, as specific data for the compound is not available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bonding Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a localized picture of bonding. For this compound, NBO analysis would reveal how electrons are shared between atoms and how electron density is distributed across the pyrrole (B145914) ring and the amino alcohol side chain. This information is valuable for understanding intramolecular interactions and the nature of the chemical bonds.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. An MESP analysis of this compound would highlight the electron-rich nitrogen and oxygen atoms, as well as any electron-deficient hydrogen atoms, providing insights into its intermolecular interactions.

Studies on Molecular Stability and Tautomeric Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound may exist in different tautomeric forms. Computational studies would involve calculating the relative energies of these tautomers to determine their populations at equilibrium. The transition states connecting the tautomers would also be located to understand the energy barriers for interconversion.

Simulation of Spectroscopic Data for Comparison with Experimental Results (e.g., UV-Vis, IR, NMR)

Computational methods can simulate various types of spectra for a molecule. These simulated spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental findings.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. This would predict the positions of characteristic absorption bands for functional groups like the N-H and O-H stretches in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated to predict the appearance of an NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

Table 2: Hypothetical Simulated Spectroscopic Data (Note: The following table is for illustrative purposes only, as specific data for the compound is not available.)

| Spectroscopic Technique | Predicted Data |

|---|---|

| IR | O-H stretch: ~3400 cm⁻¹, N-H stretch: ~3300 cm⁻¹ |

| ¹³C NMR | Pyrrole carbons: 110-130 ppm, Aliphatic carbons: 50-70 ppm |

| UV-Vis (λmax) | ~220 nm |

Analysis of Global and Local Reactivity Indices (e.g., Fukui Function Analysis)

Computational chemistry provides powerful tools for understanding the reactivity of molecules. For this compound, an analysis of global and local reactivity indices, derived from conceptual Density Functional Theory (DFT), offers insights into its chemical behavior. These indices help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general overview of the molecule's stability and reactivity. The Fukui function, ƒ(r), is a local reactivity descriptor that identifies specific atomic sites within the molecule that are most susceptible to attack. researchgate.net It is defined as the change in electron density at a specific point when the total number of electrons in the system changes.

The Fukui function helps in distinguishing sites for:

Nucleophilic attack (ƒ+(r)) : Where an electrophile is most likely to attack the molecule.

Electrophilic attack (ƒ-(r)) : Where a nucleophile is most likely to attack the molecule.

Radical attack (ƒ0(r)) : Where a radical is most likely to attack the molecule.

For this compound, the nitrogen and oxygen atoms of the amino and alcohol groups, respectively, as well as the electron-rich pyrrole ring, are expected to be key sites of reactivity. The pyrrole ring, being an electron-rich aromatic system, is generally susceptible to electrophilic substitution. The lone pairs on the nitrogen and oxygen atoms make them potential sites for nucleophilic attack.

A hypothetical Fukui function analysis, based on the known reactivity of pyrrole and amino alcohol moieties, would likely indicate that the nitrogen atom of the amino group and specific carbon atoms in the pyrrole ring are the most probable sites for electrophilic attack. Conversely, the oxygen atom of the hydroxyl group would be a primary site for nucleophilic interactions.

Table 1: Representative Global and Local Reactivity Indices for this compound (Hypothetical Data)

| Parameter | Value (Arbitrary Units) | Interpretation |

| Global Indices | ||

| Chemical Potential (μ) | -3.5 | Tendency to lose electrons |

| Hardness (η) | 5.2 | Resistance to change in electron distribution |

| Electrophilicity (ω) | 1.18 | Propensity to accept electrons |

| Local Indices (Fukui Function ƒ+) | Susceptibility to Nucleophilic Attack | |

| N (amino) | 0.15 | High |

| C2 (pyrrole) | 0.12 | Moderate |

| C5 (pyrrole) | 0.11 | Moderate |

| Local Indices (Fukui Function ƒ-) | Susceptibility to Electrophilic Attack | |

| O (hydroxyl) | 0.21 | High |

| N (pyrrole) | 0.08 | Low |

Note: The values in this table are for illustrative purposes and represent a potential outcome of a DFT-based reactivity study.

Exploration of Noncovalent Interactions (e.g., Hydrogen Bond Strength Estimation)

Noncovalent interactions, particularly hydrogen bonds, play a crucial role in the structure, function, and aggregation of molecules. nih.gov For this compound, the presence of both hydrogen bond donors (the -NH2 and -OH groups, and the pyrrole N-H) and acceptors (the lone pairs on the nitrogen and oxygen atoms) allows for a rich network of intramolecular and intermolecular hydrogen bonds. nih.govnih.gov

Computational methods can be employed to estimate the strength and geometry of these interactions. The strength of a hydrogen bond is typically in the range of -0.5 to -50 kcal/mol, depending on the nature of the donor and acceptor atoms and their chemical environment. nih.gov Moderate hydrogen bonds, which are mostly electrostatic in nature, typically have energies between 4 and 15 kcal/mol. proteopedia.org

The primary hydrogen bonds that can be formed by this compound include:

Intermolecular O-H···N bonds : Where the hydroxyl group of one molecule donates a hydrogen to the amino nitrogen of another. nih.gov

Intermolecular N-H···O bonds : Where the amino group donates a hydrogen to the hydroxyl oxygen of a neighboring molecule. mdpi.comnih.gov

Intramolecular N-H···O bonds : A hydrogen bond may form between the amino group and the hydroxyl oxygen within the same molecule, leading to a more compact conformation. researchgate.net

Interactions with the pyrrole ring : The N-H group of the pyrrole can act as a hydrogen bond donor. Additionally, non-classical C-H···O hydrogen bonds involving the C-H bonds of the pyrrole ring and the hydroxyl oxygen are also possible. oregonstate.edu

The estimation of these bond strengths through computational modeling, such as DFT calculations, provides valuable data on the stability of different dimeric or aggregated forms of the compound. For instance, studies on similar amino alcohols have shown that cyclic dimers formed through intermolecular O-H···N hydrogen bonds can be particularly stable. nih.gov

Table 2: Estimated Hydrogen Bond Strengths for Potential Interactions of this compound (Representative Values)

| Hydrogen Bond Type | Donor | Acceptor | Estimated Strength (kcal/mol) | Reference Bond Type |

| Intermolecular | O-H | N (amino) | -5 to -8 | Moderate proteopedia.org |

| Intermolecular | N-H (amino) | O (hydroxyl) | -4 to -7 | Moderate proteopedia.org |

| Intermolecular | N-H (pyrrole) | O (hydroxyl) | -3 to -6 | Moderate proteopedia.orgmdpi.com |

| Intramolecular | N-H (amino) | O (hydroxyl) | -2 to -5 | Weak to Moderate proteopedia.orgresearchgate.net |

| Non-classical | C-H (pyrrole) | O (hydroxyl) | -1.5 to -2.5 | Weak nih.govoregonstate.edu |

Note: The strength values are estimates based on typical ranges for these types of interactions found in the literature and are intended for illustrative purposes.

Applications and Research Potential of 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol in Advanced Chemical Synthesis and Medicinal Chemistry

As a Versatile Building Block for Complex Organic Scaffolds

The strategic placement of reactive functional groups in 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. The pyrrole (B145914) nucleus is a common motif in many biologically active compounds, and the amino alcohol portion provides a handle for a variety of chemical transformations, including cyclization and asymmetric reactions.

Precursor in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolo[2,1-b]benzazepines, Pyrroloquinoline Derivatives)

Fused heterocyclic systems containing a pyrrole ring are of great interest due to their presence in numerous natural products and pharmaceuticals. The synthesis of these scaffolds often relies on the availability of appropriately substituted pyrrole precursors.

Pyrrolo[2,1-b]benzazepines: The pyrrolo[2,1-b] beilstein-journals.orgbenzazepine core is a key structural feature of certain antipsychotic agents. google.com The synthesis of these compounds can be achieved through the reaction of a pyrrolo[2,1-b] beilstein-journals.orgbenzazepin-11-one with a piperidinyl magnesium halide, followed by dehydration. google.com The precursor ketone can be prepared via cyclization of N-styryl derivatives of pyrrole. Given its structure, this compound could serve as a valuable starting material for the synthesis of novel pyrrolo[2,1-b]benzazepine analogs. The amino and alcohol groups can be suitably modified to introduce the necessary side chains and facilitate the key cyclization steps.

Pyrroloquinoline Derivatives: Pyrroloquinoline and its derivatives are another class of fused heterocycles with a broad spectrum of biological activities, including antiproliferative and DNA-damaging effects. nih.gov The synthesis of pyrrolo[1,2-a]quinolines, for instance, has been described starting from 2-nitrophenylacetic acid. researchgate.net More complex, N-doped polycyclic heteroaromatic compounds like pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines have been synthesized via site-selective cross-coupling reactions followed by cycloisomerization. mdpi.com The total synthesis of the pyrrolo[2,3-c]quinoline alkaloid trigonoine B was achieved through an electrocyclization of a 2-(pyrrol-3-yl)benzene derivative. beilstein-journals.org The pyrrole moiety of this compound makes it a suitable candidate for elaboration into various pyrroloquinoline scaffolds, potentially leading to new compounds with interesting biological properties.

Role in the Construction of Pyrrolopyrimidine and Pyrrolopyridine Architectures

Pyrrolopyrimidines and pyrrolopyridines are important classes of nitrogen-containing heterocycles that are frequently found in kinase inhibitors and other therapeutic agents.

Pyrrolopyrimidines: The pyrrolo[2,3-d]pyrimidine scaffold is a well-known pharmacophore in medicinal chemistry, often acting as a bioisostere of purines. arkat-usa.org Derivatives of this system have shown potent inhibitory activity against kinases such as Aurora-A. The synthesis of these compounds often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole. The amino group of this compound could be a key reactive site for the annulation of the pyrimidine ring, leading to novel substituted pyrrolopyrimidines.

Pyrrolopyridines: Pyrrolopyridines, also known as azaindoles, are another critical scaffold in drug discovery, particularly for the development of kinase inhibitors targeting receptors like FGFR. rsc.orgnih.gov The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a strategy involving chemoselective Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination. nih.gov The inherent functionality of this compound provides a platform for the synthesis of new pyrrolopyridine derivatives with potential therapeutic applications. For instance, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors with potent anticancer activities. nih.gov

Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the generation of a chiral product from an achiral or prochiral starting material, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity. uwindsor.caall-chemistry.comslideshare.net The use of chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, is a common strategy in asymmetric synthesis. youtube.com

This compound possesses a chiral center at the carbon atom bearing the amino and hydroxymethyl groups. If obtained in an enantiomerically pure form, it can serve as a valuable chiral building block for the synthesis of enantiomerically enriched target molecules. The stereochemistry at this center can influence the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. This makes it a highly attractive starting material for the synthesis of chiral drugs and other biologically active compounds.

Formation of Hybrid Heterocyclic Systems (e.g., Pyrazole-Pyrrole Macrocycles)

The construction of macrocyclic structures containing multiple heterocyclic units is an area of growing interest in medicinal chemistry, as these compounds can exhibit high affinity and selectivity for biological targets.

The synthesis of pyrazole-based macrocycles has been shown to lead to highly selective kinase inhibitors. nih.gov The general synthesis of pyrazoles can be achieved through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazine. organic-chemistry.org While direct synthesis of a pyrazole-pyrrole macrocycle from this compound is not explicitly documented, its bifunctional nature makes it a prime candidate for such endeavors. The amino and alcohol groups can be derivatized to introduce linkers that can then be cyclized with a pyrazole-containing fragment to form novel macrocyclic architectures. The pyrrole nitrogen also offers another point for functionalization. The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been reported, highlighting the availability of suitable pyrazole (B372694) building blocks for such macrocyclization strategies. arkat-usa.org

Significance in Coordination Chemistry Research

The ability of organic molecules to act as ligands and form complexes with transition metals is fundamental to many areas of chemistry, including catalysis and bioinorganic chemistry. wikipedia.org Amino alcohols are known to form stable complexes with a variety of transition metals. researchgate.net

Ligand Design and Synthesis for Transition Metal Complexation

The this compound molecule contains both a nitrogen donor from the amino group and an oxygen donor from the alcohol group, making it a potential bidentate ligand. The pyrrole ring can also participate in coordination, potentially leading to tridentate coordination. This versatility in coordination modes makes it an attractive candidate for the design of novel ligands for transition metal complexes.

A study on the reaction of a related compound, 2-(1H-pyrrol-1-yl)ethanol, with 3-hydroxyflavone (B191502) in the presence of copper(II) bromide resulted in the formation of a dimeric copper(II) complex where the deprotonated amino alcohol acts as a bidentate ligand. mdpi.com This demonstrates the ability of such pyrrole-containing amino alcohols to coordinate with transition metals. The synthesis of Schiff base ligands from primary amines and their subsequent complexation with metals like Co(II) and Cu(II) is a well-established route to new metal complexes with potential biological activities. nih.gov The amino group of this compound could readily undergo condensation with aldehydes or ketones to form Schiff base ligands, which could then be used to chelate various transition metals, leading to complexes with interesting structural and electronic properties, and potentially catalytic or medicinal applications. researchgate.netmdpi.com

Investigation of Chelation Properties and Coordination Modes

The presence of both a nitrogen-containing heterocycle (pyrrole) and a bidentate amino alcohol moiety in this compound suggests its potential as a versatile ligand in coordination chemistry. The nitrogen atom of the pyrrole ring and the nitrogen and oxygen atoms of the amino alcohol group can act as donor sites for metal ions. Research on analogous amino alcoholate ligands has demonstrated their ability to coordinate with metal centers in various modes. For instance, 2-(1H-pyrrol-1-yl)ethanol has been shown to form a dimeric copper(II) complex where the ligand is bound in a κ²-bonding mode. mdpi.com This suggests that this compound could also form stable complexes with transition metals.

The coordination modes of such ligands are influenced by factors like the nature of the metal ion, the solvent system, and the presence of other coordinating species. The pyrrole nitrogen, while part of an aromatic system, can still participate in coordination, and the flexible amino alcohol side chain can adopt various conformations to accommodate different metal geometries. The potential for this compound to act as a bidentate or even a tridentate ligand opens up possibilities for its use in the synthesis of novel metal-organic frameworks (MOFs), catalysts, and imaging agents. Further investigation into its coordination chemistry would be a valuable research direction.

Research Directions in Medicinal Chemistry (Scaffold Exploration)

The pyrrole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. nih.gov The combination of this ring system with an amino alcohol side chain in this compound provides a unique three-dimensional structure that is ripe for exploration in medicinal chemistry.

The synthesis of derivatives of this compound is a critical step in exploring its therapeutic potential. The amino and hydroxyl groups are amenable to a wide range of chemical modifications, allowing for the creation of a library of analogs for biological screening. For example, the amino group can be acylated, alkylated, or incorporated into various heterocyclic systems. The hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Several synthetic strategies can be envisioned for creating derivatives. Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, could be employed. nih.gov Furthermore, the pyrrole nitrogen can be substituted to further diversify the chemical space. The biological evaluation of these derivatives against a panel of targets would be a key step in identifying lead compounds for further development. For instance, related pyrrolidine-based compounds have been investigated as T-type calcium channel inhibitors for neuropathic pain and as CCR2 antagonists. nih.govnih.gov

| Analogous Pyrrolidine Derivatives | Biological Target/Activity | Reference |

| Pyrrolidine-based T-type calcium channel inhibitors | Neuropathic pain | nih.gov |

| 3-Aminopyrrolidine derivatives | CC chemokine receptor 2 (CCR2) antagonists | nih.gov |

| Pyrrolidine-based iminosugars | Alpha-glucosidase inhibitors | uitm.edu.my |

| Pyrrolidine-2-one derivatives | Antibacterial activity | rdd.edu.iq |

Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential molecular targets and mechanisms of action of this compound and its derivatives. By screening the compound against a library of known drug targets, it is possible to identify potential protein-ligand interactions and prioritize experimental testing. For example, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have been evaluated as cyclin-dependent kinase (CDK) inhibitors, suggesting that the pyrrol-3-yl moiety can be accommodated in the ATP-binding site of kinases. nih.gov

Theoretical studies can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of the designed derivatives, helping to guide the selection of candidates with favorable pharmacokinetic profiles. Furthermore, quantum mechanical calculations can elucidate the electronic properties of the molecule, which can be correlated with its reactivity and biological activity.

A systematic investigation of the structure-activity relationships (SAR) of derivatives of this compound is essential for optimizing their biological activity. By systematically modifying different parts of the molecule and evaluating the effect on a specific biological target, it is possible to identify the key structural features required for potency and selectivity. For instance, in a series of N-substituted isosteviol-based 1,3-aminoalcohols, the nature of the N-substituent was found to be crucial for their antiproliferative activity. nih.gov

SAR studies would involve exploring the effects of:

Substitution on the pyrrole ring: Introducing electron-donating or electron-withdrawing groups at different positions of the pyrrole ring can influence its electronic properties and interactions with the target.

Modification of the amino alcohol side chain: Altering the length and branching of the side chain, as well as the stereochemistry of the chiral centers, can significantly impact binding affinity.

Derivatization of the amino and hydroxyl groups: As mentioned previously, modification of these functional groups can modulate the compound's properties and introduce new interaction points with the biological target.

The data obtained from these studies would be invaluable for the rational design of more potent and selective analogs.

| Compound Series | Key SAR Findings | Reference |

| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | Potent CDK2 and CDK4 inhibitors with antiproliferative activity. | nih.gov |

| N-Substituted isosteviol-based 1,3-aminoalcohols | N-benzyl or (1H-imidazol-1-yl)-propyl substitution seemed essential for reliable antiproliferative activity. | nih.gov |

| 3-Aminopyrrolidine derivatives | Piperidine and piperazine (B1678402) moieties led to highly potent hCCR2 antagonists. | nih.gov |

Elucidating the molecular mechanisms by which this compound derivatives exert their biological effects is a crucial aspect of their development as therapeutic agents. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the binding mode of these compounds to their protein targets. For example, understanding how a compound interacts with the active site of an enzyme can guide the design of more effective inhibitors. nih.gov

Furthermore, the potential for these compounds to interact with nucleic acids should also be investigated. The planar pyrrole ring could potentially intercalate between the base pairs of DNA, while the positively charged amino group could interact with the negatively charged phosphate (B84403) backbone. nih.gov Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques for quantifying the binding affinity and thermodynamics of these interactions.

Future Directions and Emerging Research Avenues

Development of More Efficient and Green Synthetic Methodologies

The synthesis of functionalized pyrroles is a mature field, yet there is a continuous drive towards more efficient and environmentally benign methods. nih.govwikipedia.org Traditional methods often rely on harsh reaction conditions, toxic solvents, and multi-step procedures, which are not ideal for large-scale and sustainable production. researchgate.net

Future research will likely focus on several key areas to improve the synthesis of compounds like 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol:

Green Catalysis: The development and application of novel catalysts are central to sustainable synthesis. This includes the use of nano-catalysts, which can offer high efficiency and recyclability, and earth-abundant metal catalysts, such as iron, as alternatives to precious metals. nih.govbritannica.comnih.gov

Alternative Energy Sources: The use of microwaves and visible-light photocatalysis represents a significant shift from conventional heating. nih.govnih.gov These methods can accelerate reaction rates, often at lower temperatures, and enable novel reaction pathways.

Bio-based Starting Materials: A particularly promising green approach involves the use of renewable resources. For instance, 3-hydroxy-2-pyrones derived from biosourced aldaric acids can serve as precursors for N-substituted pyrrole (B145914) carboxylic acid derivatives under sustainable conditions. mdpi.com

| Synthetic Strategy | Advantages | Key Research Focus |

| One-Pot/Multicomponent Reactions | Reduced steps, less waste, increased efficiency | Development of novel reaction cascades and catalyst systems. nih.govnih.gov |

| Green Catalysis | Lower environmental impact, catalyst recyclability | Use of nano-catalysts, earth-abundant metals, and biocatalysts. britannica.comnih.gov |

| Alternative Energy Sources | Faster reactions, lower energy consumption | Application of microwave irradiation and visible-light photocatalysis. nih.govnih.gov |

| Bio-based Starting Materials | Use of renewable resources, reduced reliance on fossil fuels | Synthesis from biomass-derived precursors like aldaric acids. mdpi.com |

Advanced Computational Design for Rational Drug Discovery and Materials Science

Computational methods are becoming indispensable tools in the design and discovery of new molecules with desired properties, and pyrrole derivatives are no exception. For a molecule like this compound, computational studies can predict its potential applications and guide synthetic efforts.

Rational Drug Design: In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are extensively used to predict the biological activity of pyrrole derivatives. nih.govmdpi.com These methods can identify potential protein targets and predict the binding affinity and mode of interaction, thereby accelerating the discovery of new drug candidates. acs.orgacs.org For instance, computational screening of pyrrole-based compounds has identified potential inhibitors for enzymes like acetylcholinesterase and topoisomerase II. nih.govnih.gov

Materials Science: Density Functional Theory (DFT) calculations are employed to understand the electronic properties of pyrrole-containing molecules. nih.govnih.gov This is crucial for designing novel materials with specific optical, electronic, or sensing capabilities. For example, DFT studies have been used to investigate the potential of pyrrole derivatives as chemosensors and high-energy-density materials. nih.govnih.gov Computational modeling has also been instrumental in the development of pyrrole-based semiconducting materials for organic electronics. mdpi.com

| Computational Method | Application Area | Insights Gained |

| Molecular Docking & QSAR | Drug Discovery | Prediction of biological targets, binding affinity, and structure-activity relationships. nih.govresearchgate.net |

| Molecular Dynamics Simulations | Drug Discovery | Assessment of ligand-protein complex stability and binding interactions. mdpi.com |

| Density Functional Theory (DFT) | Materials Science | Understanding of electronic structure, reactivity, and optical properties. nih.govnih.gov |

| Machine Learning | Drug & Materials Discovery | Prediction of molecular properties and acceleration of the discovery process. nih.gov |

Exploration of Novel Biochemical and Chemical Biology Applications

The pyrrole ring is a privileged scaffold in numerous biologically active molecules, both natural and synthetic. rsc.orgnih.gov The combination of the pyrrole core with amino and hydroxyl functionalities in this compound suggests a high potential for diverse biochemical and chemical biology applications.

Enzyme Inhibition: Pyrrole derivatives have been identified as inhibitors of a wide range of enzymes. For instance, pyrrole-based compounds have shown inhibitory activity against H+/K+-ATPase, which is relevant for treating acid-related diseases. nih.gov The pyrrole scaffold is also present in inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com

Natural Product Analogs: Many marine natural products, such as the pyrrole-imidazole alkaloids, possess potent biological activities. nih.gov The synthesis of analogs of these natural products, potentially including structures similar to this compound, is a key strategy for discovering new therapeutic agents.

Chemical Probes: The pyrrole moiety can be incorporated into chemical probes designed to study biological processes. Its electron-rich nature and ability to participate in hydrogen bonding make it a versatile component for designing molecules that can interact with specific biological targets. rsc.org For example, polypyrrole has been investigated for its potential in biosensors. mdpi.com

Antimicrobial and Antiviral Agents: The pyrrole nucleus is a common feature in compounds with antimicrobial and antiviral properties. nih.govnih.gov Research continues to explore novel pyrrole derivatives for combating infectious diseases, a critical area of global health.

Integration with High-Throughput Methodologies for Accelerated Academic Discovery

To rapidly explore the chemical space around this compound and its analogs, high-throughput methodologies are essential. These approaches allow for the synthesis and screening of large numbers of compounds in a short period, significantly accelerating the discovery process.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against biological targets. The screening of pyrrole-containing libraries has led to the identification of novel bioactive compounds, including inhibitors of H+/K+-ATPase. nih.gov

DNA-Encoded Libraries (DEL): DEL technology enables the screening of vast chemical libraries, often containing billions of compounds. This approach has proven effective in identifying novel and highly selective inhibitors for various protein targets, with some successful examples involving pyrrole-like cores. acs.org

Fragment-Based Screening: This technique involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. Hits from fragment screening can then be optimized and grown into more potent, drug-like molecules. A custom-designed acid fragment library containing 1-phenylpyrroles was successfully used to identify inhibitors of Notum carboxylesterase. nih.gov

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to generate large libraries of pyrrole derivatives by systematically varying the substituents on the pyrrole ring. This, combined with HTS, provides a powerful platform for discovering new molecules with desired properties.

The integration of these high-throughput techniques with advanced synthetic and computational methods will undoubtedly accelerate the exploration of the therapeutic and material science potential of this compound and the vast chemical space of related pyrrole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-(1H-pyrrol-3-yl)ethan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves condensation reactions between pyrrole derivatives and amino-alcohol precursors. For example, refluxing acetylpyrrole with aldehydes in methanol under basic conditions (e.g., KOH/NH₃) can yield analogous structures, though yields may vary (e.g., 45% in similar pyrrole-based syntheses) . Optimizing reaction time, stoichiometry of reagents, and purification via recrystallization (e.g., dichloromethane) can improve yields.

Q. How is the structural characterization of this compound performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen atoms are typically modeled using idealized positions (C–H = 0.93 Å, N–H = 0.86 Å) and refined with isotropic displacement parameters . High-resolution data (T = 90 K) minimizes thermal motion artifacts.

Q. What analytical methods are suitable for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. For derivatives like 2-amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride, ≥95% purity is achievable via reverse-phase chromatography and lyophilization . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further confirm molecular identity.

Advanced Research Questions

Q. How can contradictory data on synthetic yields or stereochemical outcomes be resolved?

- Methodological Answer : Discrepancies in yields may arise from solvent polarity or catalyst selection. For example, chiral catalysts in hydrogenation (e.g., (1R)-1-(2,4-dimethylphenyl)ethan-1-ol synthesis) improve enantiomeric excess . Systematic screening of reaction conditions (temperature, solvent, catalysts) and advanced characterization (e.g., circular dichroism) can resolve stereochemical ambiguities.

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations model electronic properties of the pyrrole ring and amino-alcohol moiety. Molecular docking studies (e.g., AutoDock Vina) assess interactions with enzymes like cytochrome P450, which metabolize similar indole derivatives . Solvent-accessible surface area (SASA) analysis predicts solubility and membrane permeability.

Q. How does the compound’s stability under physiological conditions impact its use in metabolic studies?

- Methodological Answer : Stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) monitor degradation via LC-MS. For analogs like 2-(1H-indol-3-yl)ethan-1-ol, endogenous metabolite profiling identifies enzymatic oxidation pathways . Accelerated stability studies (40°C/75% RH) over 14 days provide shelf-life estimates.

Q. What experimental designs address challenges in crystallizing this compound for SXRD?

- Methodological Answer : Vapor diffusion (e.g., sitting-drop method) with polar solvents (ethanol/water) promotes crystal growth. For stubborn cases, seeding with structurally similar crystals (e.g., 3-phenyl-1-(pyrrol-2-yl)propan-1-ol) or additives (e.g., polyethylene glycol) enhances nucleation . Low-temperature data collection (90 K) reduces thermal disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.